molecular formula C13H15NO5 B113062 Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate CAS No. 82961-77-1

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

Cat. No. B113062
CAS RN: 82961-77-1
M. Wt: 265.26 g/mol
InChI Key: DGJHWQHYAQUXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, also known as Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoic acid, is a synthetic organic compound used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds, and is used in a variety of biochemical and physiological experiments. It has a wide range of applications in the lab, and its advantages and limitations should be taken into consideration when conducting experiments.

Scientific Research Applications

Chemical Interactions and Mitigation Strategies

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is involved in a variety of chemical interactions, particularly in the context of food processing and preservation. For instance, it has been explored for its ability to scavenge reactive carbonyl species, which are crucial in mitigating the deleterious effects of such compounds in food systems. Reactive carbonyl species, including methylglyoxal, are produced during food processing and are responsible for the formation of advanced glycation end products, which can be harmful to human health. Amino acids and phenolic compounds can efficiently scavenge methylglyoxal, forming numerous adducts due to their highly nucleophilic reactivity with methylglyoxal. However, the absorption, metabolism, and toxicology of dietary methylglyoxal–phenolic adducts remain largely unknown, necessitating further investigation (Zheng et al., 2020).

Antioxidant Properties and Radical Scavenging

The antioxidant properties of various compounds, including chromones and their derivatives, have been extensively studied for their potential in neutralizing active oxygen and cutting off free radicals processes. These processes can delay or inhibit cell impairment, which leads to various diseases. The presence of specific functional groups, such as the double bond and a carbonyl group in the chromone structure, is crucial for their radical scavenging activity. This suggests that this compound, with its carbonyl group, may have potential for development as an antioxidant agent (Yadav et al., 2014).

Epigenetic Modifications and Environmental Chemicals

Epigenetics investigates heritable changes in gene expression occurring without changes in DNA sequence. Environmental chemicals, including certain carbonyl compounds, have been identified to modify epigenetic marks, influencing toxicity and disease. This highlights the potential role of this compound in mediating epigenetic modifications due to its chemical structure, which could influence genome function under exogenous influence (Baccarelli & Bollati, 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon–carbon bond forming reactions. This involves the palladium-catalyzed coupling of the compound with an organoboron reagent .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of complex organic molecules.

Result of Action

Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules.

Action Environment

It’s worth noting that suzuki–miyaura cross-coupling reactions , in which similar compounds are used, are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name

methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHWQHYAQUXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509394
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82961-77-1
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.